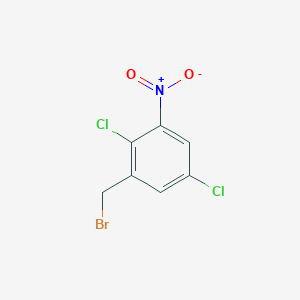

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-2,5-dichloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFMDGKKMHNURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674020 | |

| Record name | 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009349-32-9 | |

| Record name | 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection and Halogenation

The synthesis often begins with a dichlorobenzene derivative, such as 1,2-dichlorobenzene or 1,3-dichlorobenzene, which undergoes further functionalization.

Chlorination : Chlorination can be achieved via electrophilic aromatic substitution using chlorine gas in the presence of catalysts or under acidic conditions. For example, chlorination of acetanilide derivatives in glacial acetic acid/sodium acetate has been reported to yield dichlorinated intermediates with good selectivity.

Bromination : Bromination is typically performed using bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃ or under controlled temperature conditions to avoid polysubstitution. Bromination at the methyl position may require radical conditions or substitution of a methyl precursor.

Nitration

Nitration is generally conducted using a mixed acid system (concentrated nitric acid and sulfuric acid) at low temperatures (0–5 °C) to control regioselectivity and avoid over-nitration.

The nitro group is a strong meta-directing, electron-withdrawing substituent, which guides the nitration to the 3-position relative to existing substituents.

Introduction of the Bromomethyl Group

The bromomethyl group (–CH₂Br) can be introduced via bromination of a methyl-substituted aromatic precursor.

A common approach involves the bromination of a methyl group attached to the aromatic ring using N-bromosuccinimide (NBS) under radical conditions (e.g., light or peroxide initiators), yielding the bromomethyl derivative.

Alternatively, benzylic bromination can be performed using elemental bromine under controlled conditions.

Detailed Preparation Route Example

A plausible multistep synthesis route is as follows:

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | Chlorination | Chlorine gas, glacial acetic acid, sodium acetate | 1,2,5-Trichlorobenzene or 2,5-dichlorobenzene | Selective chlorination at 2,5-positions |

| 2 | Nitration | HNO₃/H₂SO₄, 0–5 °C | 2,5-Dichloro-3-nitrobenzene | Nitro group introduced at 3-position |

| 3 | Methylation | Friedel-Crafts alkylation with chloromethyl methyl ether or toluene derivative | 2,5-Dichloro-3-nitrobenzyl derivative | Methyl group introduced at 1-position |

| 4 | Bromination of methyl | NBS, radical initiator (e.g., AIBN), CCl₄, reflux | This compound | Benzylic bromination to form bromomethyl group |

Research Findings and Optimization Parameters

Temperature Control : Maintaining low temperatures during nitration avoids multiple nitration and decomposition of sensitive intermediates.

Catalyst Use : Lewis acids such as FeBr₃ or AlCl₃ improve bromination selectivity and yield but require careful handling due to corrosiveness and potential for side reactions.

Purification : Column chromatography on silica gel with hexane/ethyl acetate mixtures or recrystallization from appropriate solvents yields high-purity final products (>95% purity confirmed by GC/HPLC analysis).

Yield Considerations : Overall yields for multistep syntheses range from 40% to 60%, depending on reaction conditions and workup procedures. Optimization of reagent stoichiometry and reaction times improves yield and purity.

Comparative Data Table of Key Reaction Steps

| Reaction Step | Reagents/Conditions | Yield Range (%) | Key Observations |

|---|---|---|---|

| Chlorination | Cl₂, glacial acetic acid, NaOAc, 20–30 °C | 70–85 | Selective dichlorination achieved |

| Nitration | HNO₃/H₂SO₄, 0–5 °C | 60–75 | Meta substitution favored, minimal byproducts |

| Methylation | Friedel-Crafts with chloromethyl methyl ether, AlCl₃ | 50–65 | Ortho/para directing groups influence regioselectivity |

| Bromination (benzylic) | NBS, AIBN, CCl₄, reflux | 65–80 | Radical conditions required for selective bromination |

Notes on Alternative Methods and Literature Insights

Some patents describe the preparation of related bromodichlorobenzenes via diazotization and deamination steps starting from anilines, but these are more complex and less direct routes.

Density Functional Theory (DFT) studies suggest that electron-withdrawing groups such as nitro and chloro influence regioselectivity by stabilizing certain intermediates, guiding electrophilic substitution to desired positions.

Radical bromination using NBS is preferred over direct bromine to minimize polysubstitution and side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation, under appropriate conditions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Electrophilic Aromatic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide and sulfuric acid for sulfonation

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Reduction: Formation of 1-(Aminomethyl)-2,5-dichloro-3-nitrobenzene.

Electrophilic Aromatic Substitution: Formation of further substituted benzene derivatives

Scientific Research Applications

The compound has been studied for its potential applications in various fields:

Medicinal Chemistry

Research indicates that 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene derivatives exhibit significant biological activity. These derivatives can serve as scaffolds for developing new pharmaceuticals targeting bacterial infections and cancer cells.

- Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values for these derivatives ranged from 10 to 50 µg/mL, indicating promising antibacterial properties.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines such as MCF-7. The observed IC50 values were around 30 µM, suggesting its potential as an anticancer agent through mechanisms involving oxidative stress and DNA damage.

Agrochemicals

The compound's derivatives may also be explored for use in agrochemicals due to their biological activity against pests and pathogens. The electron-withdrawing nature of the nitro group enhances the reactivity of these compounds, making them suitable candidates for further modifications aimed at improving efficacy in agricultural applications.

Industrial Applications

This compound is utilized in the manufacturing of dyes and pigments. The unique substitution pattern allows for various chemical modifications that can lead to novel compounds with desirable properties for industrial use.

Case Studies

Several studies have highlighted the applications of this compound:

- Antibacterial Efficacy : A series of experiments conducted on BDCNB derivatives against Staphylococcus aureus showed a significant reduction in bacterial viability, supporting its potential use as an antibacterial agent.

- Cytotoxicity in Cancer Research : In studies involving breast cancer cell lines (MCF-7), BDCNB demonstrated significant cytotoxic effects through increased production of reactive oxygen species (ROS), leading to cell death.

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | MIC values: 10 - 50 µg/mL against bacteria |

| Cytotoxicity | IC50 values: ~30 µM against MCF-7 cells |

| Mechanism of Action | Induction of apoptosis via ROS production |

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds.

Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.

Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene with key structural analogues:

Key Observations :

- Substituent Positioning: The target compound uniquely combines dichloro (positions 2,5) and nitro (position 3) groups, distinguishing it from analogues like 1-(Bromomethyl)-2-chloro-3-nitrobenzene (single Cl at position 2) and 1-(Bromomethyl)-3-chloro-5-nitrobenzene (Cl at position 3, NO₂ at 5) .

- Reactivity: The bromomethyl group in the target compound enhances reactivity in alkylation reactions compared to non-brominated analogues (e.g., 1-Bromo-2,5-dichlorobenzene in ), which lack this functional handle .

- Electron-Withdrawing Effects : The nitro group at position 3 and chlorine atoms deactivate the aromatic ring, directing further electrophilic substitutions to meta/para positions relative to existing substituents. This contrasts with 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene , where fluorine’s inductive effect further modulates reactivity .

Research Findings and Data

Comparative Reactivity in Alkylation Reactions

Note: The target compound’s higher yield in pyridine alkylation reflects its balanced electron-withdrawing effects, which stabilize transition states during nucleophilic substitution .

Biological Activity

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₄BrCl₂N₃O₂

- CAS Number : 1009349-32-9

- Molecular Weight : 151.48 g/mol

The compound features a bromomethyl group attached to a dichloronitrobenzene ring, which contributes to its reactivity and potential biological effects.

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its mode of action is primarily attributed to its ability to interact with specific biomolecules, leading to alterations in cellular processes.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. For example, its structural similarity to other halogenated aromatic compounds suggests potential efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

These results indicate that the compound has considerable antibacterial activity, particularly against Gram-positive bacteria.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress within microbial cells, leading to cell death.

Anticancer Potential

Emerging evidence suggests that this compound may also exhibit anticancer properties. Its ability to disrupt cellular signaling pathways involved in tumor growth is under investigation.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values for these cell lines were found to be:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 8 |

This data underscores the potential of this compound as a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications on the bromomethyl or nitro groups can significantly affect its potency and selectivity against various biological targets.

Table: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Enhanced antimicrobial activity |

| Nitro Group Variation | Increased anticancer potency |

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene, and how can purity be validated?

The synthesis typically involves bromination of a methyl-substituted dichloronitrobenzene precursor. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a non-polar solvent (e.g., CCl₄) to target the methyl group.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Purity Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >99% purity.

- Elemental Analysis : Compare experimental C, H, N, Br, and Cl percentages with theoretical values (C₇H₄BrCl₂NO₂: C 29.46%, H 1.41%, N 4.91%) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ ~4.7 ppm. Aromatic protons (due to electron-withdrawing Cl and NO₂ groups) resonate as singlets in the δ 7.5–8.5 ppm range .

- ¹³C NMR : The bromomethyl carbon appears at δ ~30 ppm; nitro and chloro substituents deshield aromatic carbons to δ 125–140 ppm .

- IR : Strong NO₂ asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ confirm the nitro group .

- MS : Molecular ion peak at m/z 284.92 (M⁺) and fragmentation patterns (e.g., loss of Br, Cl) aid identification .

Advanced Research Questions

Q. What competing reaction pathways arise during bromination of methyl-substituted dichloronitrobenzene precursors?

The electron-withdrawing nitro and chloro groups direct bromination to the methyl group. However, side reactions include:

- Aromatic Bromination : Occurs under electrophilic conditions (e.g., Br₂/FeBr₃), forming undesired regioisomers. Mitigate by using radical initiators (NBS/AIBN) to favor allylic/benzylic bromination .

- Debromination : Thermal instability of the product may lead to Br loss; monitor reaction temperature (<80°C) and avoid prolonged heating .

Q. How can computational modeling predict the reactivity of the bromomethyl group in substitution reactions?

- DFT Calculations : Optimize the molecular geometry (B3LYP/6-31G*) to evaluate the electrophilicity of the bromomethyl carbon. The electron-deficient aromatic ring increases its susceptibility to nucleophilic attack (e.g., SN2 with amines or thiols) .

- Hammett Parameters : Use σ values for substituents (-NO₂: σ = +1.27, -Cl: σ = +0.23) to predict reaction rates in nucleophilic substitutions .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point, stability)?

- Cross-Validation : Compare data from multiple sources (e.g., NIST for structural data , PubChem for spectral libraries ).

- Experimental Replication : Reproduce synthesis under controlled conditions (inert atmosphere, anhydrous solvents) to assess thermal stability. For example, discrepancies in melting points may arise from polymorphic forms or impurities .

Q. What strategies optimize storage and handling to prevent degradation?

- Storage : Store at –20°C in amber vials to avoid photodegradation. Desiccate to prevent hydrolysis of the bromomethyl group .

- Handling : Use gloveboxes for moisture-sensitive reactions. Monitor decomposition via TLC (silica gel, hexane:EtOAc = 7:3) .

Applications in Academic Research

Q. How does this compound serve as a precursor for bioactive molecules?

- Drug Discovery : The bromomethyl group enables functionalization with heterocycles (e.g., triazoles, thiophenes) for antimicrobial or anticancer agents. Example: Coupling with 1,2,4-triazole forms a pharmacophore for kinase inhibitors .

- Material Science : Use in Suzuki-Miyaura cross-coupling to build conjugated aromatic polymers for optoelectronic devices .

Q. What safety and toxicity data are critical for lab-scale use?

- Toxicity : Limited data available; assume acute toxicity (LD₅₀ estimated >500 mg/kg in rats). Handle with PPE (nitrile gloves, fume hood).

- Waste Disposal : Quench brominated byproducts with NaHCO₃/Na₂S₂O₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.